molecular formula C16H22N2O4S B5373251 [2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl](pyrrolidin-1-yl)methanone

[2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl](pyrrolidin-1-yl)methanone

Cat. No.: B5373251
M. Wt: 338.4 g/mol
InChI Key: QZULQRITZCYBOJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone is a complex organic compound featuring a methoxy group, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

The synthesis of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone typically involves multiple steps. The process begins with the preparation of the core phenyl ring, followed by the introduction of the methoxy group and the sulfonyl group. The pyrrolidine rings are then attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyrrolidine rings can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrrolidine rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing molecules and pyrrolidine derivatives. Compared to these compounds, 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone is unique due to the presence of both a methoxy group and two pyrrolidine rings, which can enhance its biological activity and specificity. Examples of similar compounds include sulfonylureas and pyrrolidine-based drugs .

Properties

IUPAC Name

(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-22-15-7-6-13(23(20,21)18-10-4-5-11-18)12-14(15)16(19)17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZULQRITZCYBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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